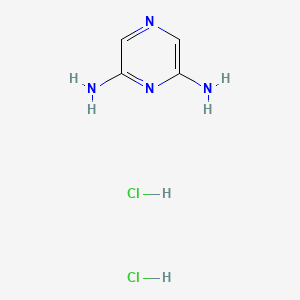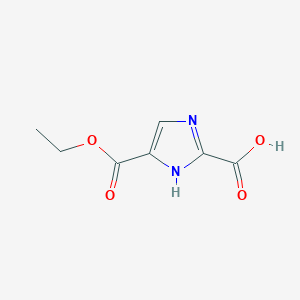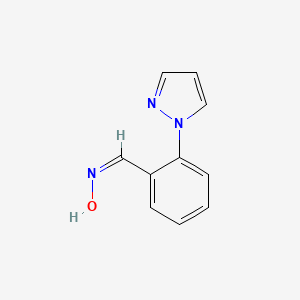
1-(2-Methylpropyl)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core with a 2-methylpropyl substituent at the 1-position
準備方法
The synthesis of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired isoquinoline derivative.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and solvents that are compatible with large-scale synthesis, ensuring the efficient production of the compound.
化学反応の分析
1-(2-Methylpropyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline compounds.
科学的研究の応用
1-(2-Methylpropyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Isoquinoline derivatives are explored for their pharmacological effects, such as analgesic and anti-inflammatory activities. This compound is a candidate for drug development due to its structural similarity to bioactive compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it a versatile intermediate in various chemical processes.
作用機序
The mechanism of action of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
1-(2-Methylpropyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-(2-Methylpropyl)-isoquinoline: This compound lacks the dihydro modification and may exhibit different chemical and biological properties.
3,4-Dihydroisoquinoline: Without the 2-methylpropyl substituent, this compound serves as a simpler analog for studying the effects of substitution on activity.
1-(2-Methylpropyl)-tetrahydroisoquinoline: The fully reduced form of the compound, which may have different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydroisoquinoline core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
100608-37-5 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H17N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10H,7-9H2,1-2H3 |
InChIキー |
IOYFDKOAVAATGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)




![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)




